molecular formula C13H24O2 B14195977 Methyl 3-butyloct-2-enoate CAS No. 922525-98-2

Methyl 3-butyloct-2-enoate

Cat. No.: B14195977
CAS No.: 922525-98-2
M. Wt: 212.33 g/mol
InChI Key: AIFMSUPPBOAMIY-UHFFFAOYSA-N
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Description

Methyl 3-butyloct-2-enoate is an organic compound with the molecular formula C13H24O2 It is an ester derived from the reaction between an alcohol and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-butyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-butyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Methyl 3-butyloct-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a drug precursor or its effects on biological systems.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-butyloct-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-butenoate: An ester with a similar structure but a shorter carbon chain.

    Methyl 3-methyl-2-butenoate: Another ester with a different substitution pattern on the carbon chain.

    Methyl 3-(bromomethyl)but-3-enoate: A brominated ester with potential for further functionalization.

Uniqueness

Methyl 3-butyloct-2-enoate is unique due to its longer carbon chain, which can impart different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it valuable for specific applications where longer carbon chains are desired, such as in the synthesis of specialty chemicals or in biological studies.

Properties

CAS No.

922525-98-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

methyl 3-butyloct-2-enoate

InChI

InChI=1S/C13H24O2/c1-4-6-8-10-12(9-7-5-2)11-13(14)15-3/h11H,4-10H2,1-3H3

InChI Key

AIFMSUPPBOAMIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)OC)CCCC

Origin of Product

United States

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